2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate
Overview
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C8H18O6S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. The compound is known for its ability to act as a reagent in organic synthesis, particularly in the formation of ethers and other related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of ethers and other related compounds. The reactions are typically carried out in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophiles .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various ethers, alkenes, and other substituted organic compounds .
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, leading to the formation of a wide range of products .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate and shares similar chemical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: This compound is used in polymer chemistry and has similar reactivity due to the presence of the methoxyethoxy groups.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to act as an electrophile and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.